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Introduction

Grifolin, a natural compound isolated from the mushroom Albatrellus confluens, has

demonstrated significant anti-tumor properties in various cancer cell lines.[1][2][3] One of the

primary mechanisms underlying its anti-cancer activity is the induction of apoptosis, or

programmed cell death.[1][3] Flow cytometry is a powerful and widely used technique to

analyze apoptosis by identifying the characteristic biochemical and physical changes in cells.

This document provides detailed protocols for analyzing Grifolin-induced apoptosis using flow

cytometry, targeting researchers, scientists, and professionals in drug development.

Mechanism of Grifolin-Induced Apoptosis

Grifolin has been shown to induce apoptosis through multiple signaling pathways. In human

ovarian cancer cells (A2780), Grifolin treatment leads to the inactivation of the Akt and ERK1/2

signaling pathways.[1][4] This inactivation is accompanied by the upregulation of the pro-

apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in

the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of

cytochrome c and subsequent activation of the caspase cascade, including the cleavage of

caspase-3 and PARP (Poly (ADP-ribose) polymerase).[1][3] In nasopharyngeal carcinoma

cells, Grifolin has also been found to upregulate the death-associated protein kinase 1

(DAPK1) via the p53 pathway, further contributing to its pro-apoptotic effects.[5] Additionally,

Grifolin can induce the generation of reactive oxygen species (ROS), which can also trigger

apoptotic pathways.[6]
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Key Experimental Assays
Several flow cytometry-based assays are crucial for elucidating the apoptotic effects of

Grifolin:

Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and

necrotic cells.

Cell Cycle Analysis: To determine the effect of Grifolin on cell cycle progression.

Mitochondrial Membrane Potential (MMP) Assay: To assess the disruption of mitochondrial

function.

Reactive Oxygen Species (ROS) Detection: To measure the levels of intracellular ROS.

Western Blotting: To confirm the expression levels of key apoptosis-related proteins.

Data Presentation
The following tables summarize the quantitative data on the effects of Grifolin on apoptosis

and cell cycle distribution in A2780 human ovarian cancer cells after 24 hours of treatment.

Table 1: Effect of Grifolin on Apoptosis in A2780 Cells

Grifolin
Concentration (µM)

Early Apoptosis
(%)

Late Apoptosis (%)
Total Apoptotic
Cells (%)

0 (Control) 2.1 ± 0.3 1.5 ± 0.2 3.6 ± 0.5

25 8.7 ± 1.1 4.2 ± 0.6 12.9 ± 1.7

50 15.4 ± 2.0 8.9 ± 1.2 24.3 ± 3.2

75 28.6 ± 3.5 14.1 ± 1.8 42.7 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments. Data is

representative of typical results seen in literature.[1]

Table 2: Effect of Grifolin on Cell Cycle Distribution in A2780 Cells
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Grifolin
Concentration (µM)

G0/G1 Phase (%) S Phase (%) G2/M Phase (%)

0 (Control) 55.2 ± 4.1 30.1 ± 2.5 14.7 ± 1.9

25 63.8 ± 4.9 25.3 ± 2.1 10.9 ± 1.4

50 71.5 ± 5.5 18.9 ± 1.7 9.6 ± 1.2

75 78.2 ± 6.1 12.4 ± 1.3 9.4 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Grifolin induces a G1 phase arrest in a dose-dependent manner.[1] Data is representative of

typical results seen in literature.
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Grifolin-induced apoptosis signaling pathway.
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General experimental workflow.

Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection
This protocol is for the quantitative analysis of apoptotic cells using Annexin V-FITC and

Propidium Iodide (PI) staining followed by flow cytometry.[7][8][9][10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b191361?utm_src=pdf-body-img
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.bosterbio.com/blog/post/methods/flow-cytometry-with-annexin-v-pi-staining
https://www.bdbiosciences.com/en-es/resources/protocols/annexin-v-staining-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

1X Binding Buffer)

Phosphate-Buffered Saline (PBS), ice-cold

Flow cytometry tubes

Micropipettes and tips

Centrifuge

Flow cytometer

Procedure:

Cell Preparation:

Seed cells (e.g., A2780) in a 6-well plate and culture until they reach 70-80% confluency.

Treat cells with varying concentrations of Grifolin (e.g., 0, 25, 50, 75 µM) for 24 hours.

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then

neutralize with complete medium.

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

Staining:

Wash the cells twice with ice-cold PBS.

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples immediately by flow cytometry.

Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only

stained cells.

Acquire at least 10,000 events per sample.

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis with Propidium Iodide
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with

Propidium Iodide (PI).[11][12][13][14]

Materials:

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

70% Ethanol, ice-cold

Phosphate-Buffered Saline (PBS), ice-cold

Flow cytometry tubes

Micropipettes and tips

Centrifuge

Flow cytometer

Procedure:

Cell Preparation and Fixation:
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Culture and treat cells with Grifolin as described in the Annexin V/PI protocol.

Harvest the cells and wash once with ice-cold PBS.

Resuspend the cell pellet in 1 mL of ice-cold PBS.

While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 500 x g for 5 minutes.

Discard the ethanol and wash the cells once with ice-cold PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and

G2/M peaks.

Acquire at least 20,000 events per sample.

Use cell cycle analysis software to determine the percentage of cells in each phase of the

cell cycle.

Mitochondrial Membrane Potential (MMP) Assay
This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane

potential.[15][16][17][18][19]

Materials:
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JC-1 Assay Kit (containing JC-1 dye and assay buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometry tubes

Micropipettes and tips

Centrifuge

Flow cytometer

Procedure:

Cell Preparation and Staining:

Culture and treat cells with Grifolin as previously described.

Harvest the cells and resuspend them in complete medium at a concentration of 1 x 10^6

cells/mL.

Add JC-1 dye to a final concentration of 2 µM.

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

Washing:

Centrifuge the cells at 400 x g for 5 minutes at room temperature.

Discard the supernatant and wash the cells twice with assay buffer.

Resuspend the final cell pellet in 500 µL of assay buffer.

Flow Cytometry Analysis:

Analyze the samples immediately by flow cytometry.

Detect the green fluorescence of JC-1 monomers (emission ~529 nm) and the red

fluorescence of JC-1 aggregates (emission ~590 nm).
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A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial

membrane potential.

Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate

(H2DCFDA) to measure intracellular ROS levels.[20][21][22][23][24]

Materials:

H2DCFDA probe

Phosphate-Buffered Saline (PBS)

Flow cytometry tubes

Micropipettes and tips

Centrifuge

Flow cytometer

Procedure:

Cell Preparation and Staining:

Culture and treat cells with Grifolin.

Harvest the cells and wash them once with PBS.

Resuspend the cells in pre-warmed PBS containing 5-10 µM H2DCFDA.

Incubate for 30 minutes at 37°C in the dark.

Washing:

Centrifuge the cells at 400 x g for 5 minutes.

Discard the supernatant and wash the cells twice with PBS to remove excess probe.
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Resuspend the final cell pellet in 500 µL of PBS.

Flow Cytometry Analysis:

Analyze the samples immediately by flow cytometry using the FITC channel (excitation

~488 nm, emission ~525 nm).

An increase in green fluorescence intensity indicates an increase in intracellular ROS

levels.

Western Blot Analysis of Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins by Western blotting.[25][26]

[27][28]

Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-

actin)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:
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Protein Extraction and Quantification:

Culture and treat cells with Grifolin.

Lyse the cells in RIPA buffer on ice.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature the protein samples by boiling in Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detection:

Wash the membrane with TBST.

Add ECL detection reagent and visualize the protein bands using a chemiluminescence

imaging system.

Use a loading control (e.g., β-actin) to ensure equal protein loading.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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